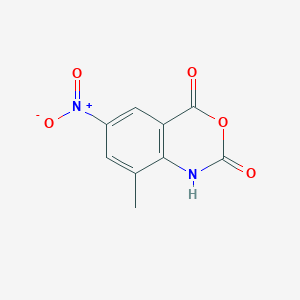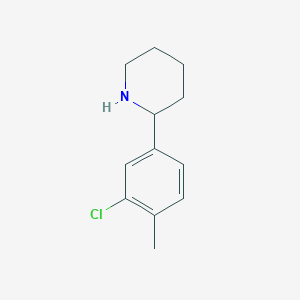
3-(4-Ethylphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further substituted with a 4-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)propanenitrile can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the nitrile group.
Grignard Reaction: Another method involves the reaction of 4-ethylbenzyl bromide with magnesium in dry ether to form the corresponding Grignard reagent. This reagent is then reacted with acrylonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form imine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)propanoic acid.
Reduction: 3-(4-Ethylphenyl)propanamine.
Substitution: Various imine derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Ethylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 3-(4-ethylphenyl)propanenitrile involves its interaction with various molecular targets and pathways:
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can then interact with biological targets.
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
3-(4-Ethylphenyl)propanenitrile can be compared with other similar compounds such as:
3-(4-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom instead of an ethyl group.
3-(4-Nitrophenyl)propanenitrile: Contains a nitro group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(4-ethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4H2,1H3 |
InChIキー |
ZMRLGPDUXYKFNW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






